molecular formula C24H30FN3O3 B5066872 1-(4-fluorophenyl)-4-{1-[(2-methoxyphenoxy)acetyl]-3-piperidinyl}piperazine

1-(4-fluorophenyl)-4-{1-[(2-methoxyphenoxy)acetyl]-3-piperidinyl}piperazine

Cat. No. B5066872
M. Wt: 427.5 g/mol
InChI Key: LSGDOQOEJKBRDJ-UHFFFAOYSA-N
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Description

1-(4-fluorophenyl)-4-{1-[(2-methoxyphenoxy)acetyl]-3-piperidinyl}piperazine is a chemical compound with potential therapeutic applications in the treatment of various neurological disorders.

Mechanism of Action

The exact mechanism of action of 1-(4-fluorophenyl)-4-{1-[(2-methoxyphenoxy)acetyl]-3-piperidinyl}piperazine is not fully understood. However, it has been suggested that it may act as a serotonin receptor agonist, as well as a dopamine receptor antagonist. This dual action may contribute to its potential therapeutic effects in the treatment of various neurological disorders.
Biochemical and Physiological Effects
Studies have shown that 1-(4-fluorophenyl)-4-{1-[(2-methoxyphenoxy)acetyl]-3-piperidinyl}piperazine can modulate the levels of various neurotransmitters, including serotonin, dopamine, and norepinephrine, in the brain. It has also been found to exhibit anti-inflammatory and antioxidant properties, which may contribute to its potential therapeutic effects.

Advantages and Limitations for Lab Experiments

One advantage of using 1-(4-fluorophenyl)-4-{1-[(2-methoxyphenoxy)acetyl]-3-piperidinyl}piperazine in lab experiments is its potential therapeutic applications in the treatment of various neurological disorders. However, one limitation is that its exact mechanism of action is not fully understood, which may make it difficult to interpret experimental results.

Future Directions

There are several future directions for research on 1-(4-fluorophenyl)-4-{1-[(2-methoxyphenoxy)acetyl]-3-piperidinyl}piperazine. One direction is to further investigate its potential therapeutic applications in the treatment of various neurological disorders, including depression, anxiety, and schizophrenia. Another direction is to explore its potential use in the treatment of cancer, as it has been found to exhibit anti-tumor activity in vitro. Additionally, further research is needed to fully understand its mechanism of action and to identify any potential side effects or limitations for its use in clinical settings.
In conclusion, 1-(4-fluorophenyl)-4-{1-[(2-methoxyphenoxy)acetyl]-3-piperidinyl}piperazine is a chemical compound with potential therapeutic applications in the treatment of various neurological disorders and cancer. Its synthesis method involves several steps, and its exact mechanism of action is not fully understood. However, studies have shown that it can modulate the levels of various neurotransmitters in the brain and exhibit anti-inflammatory and antioxidant properties. While its potential therapeutic applications make it an attractive compound for lab experiments, its limitations and potential side effects should also be considered. Further research is needed to fully understand its potential and limitations for use in clinical settings.

Synthesis Methods

The synthesis of 1-(4-fluorophenyl)-4-{1-[(2-methoxyphenoxy)acetyl]-3-piperidinyl}piperazine involves several steps, including the condensation of 4-fluoroaniline with 1-(2-methoxyphenoxy)acetyl piperazine, followed by the reduction of the resulting intermediate with sodium borohydride. The final product is obtained after purification by column chromatography.

Scientific Research Applications

1-(4-fluorophenyl)-4-{1-[(2-methoxyphenoxy)acetyl]-3-piperidinyl}piperazine has been studied extensively for its potential therapeutic applications in the treatment of various neurological disorders, including depression, anxiety, and schizophrenia. It has also been investigated for its potential use in the treatment of cancer, as it has been found to exhibit anti-tumor activity in vitro.

properties

IUPAC Name

1-[3-[4-(4-fluorophenyl)piperazin-1-yl]piperidin-1-yl]-2-(2-methoxyphenoxy)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H30FN3O3/c1-30-22-6-2-3-7-23(22)31-18-24(29)28-12-4-5-21(17-28)27-15-13-26(14-16-27)20-10-8-19(25)9-11-20/h2-3,6-11,21H,4-5,12-18H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LSGDOQOEJKBRDJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1OCC(=O)N2CCCC(C2)N3CCN(CC3)C4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H30FN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

427.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-[3-[4-(4-Fluorophenyl)piperazin-1-yl]piperidin-1-yl]-2-(2-methoxyphenoxy)ethanone

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